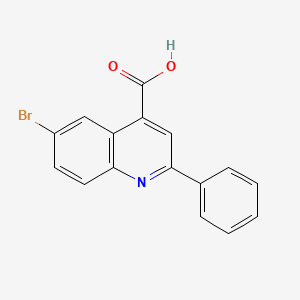

6-Bromo-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBAFFAAGXPVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186639 | |

| Record name | Cinchoninic acid, 6-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33007-99-7 | |

| Record name | Cinchoninic acid, 6-bromo-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchoninic acid, 6-bromo-2-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, aromatic structure, featuring a quinoline core substituted with a bromine atom, a phenyl group, and a carboxylic acid moiety, imparts a unique set of physicochemical properties that are crucial for its application in drug design and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance, particularly in the context of histone deacetylase (HDAC) inhibition.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a chemical setting.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀BrNO₂ | [1] |

| Molecular Weight | 328.16 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥95% | [1] |

Thermal and Spectroscopic Properties

| Property | Value | Source |

| Melting Point | Not explicitly reported. See Section 2.1 for the experimental protocol. | |

| Boiling Point | 502.3 °C at 760 mmHg | Chem-Impex |

Partition and Solubility Properties

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 4.36 | Chem-Impex |

| Solubility | No quantitative data available. See Section 2.2 for the experimental protocol. | |

| pKa (Acid Dissociation Constant) | Not explicitly reported. See Section 2.3 for the experimental protocol. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring the melting point, solubility, and pKa of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of this compound can be determined in various solvents, including aqueous buffers and organic solvents relevant to pharmaceutical formulations.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a key determinant of its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the acid, is identified as the point of steepest slope.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Biological Relevance and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a promising class of histone deacetylase (HDAC) inhibitors.[2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The general mechanism of action for a 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitor involves the "cap" group (the quinoline moiety) interacting with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a valuable scaffold in medicinal chemistry. This guide has summarized the available data and provided detailed protocols for the experimental determination of its key properties. The emerging role of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors highlights the potential of this compound in the development of novel therapeutics. Further research into its precise physicochemical characteristics and biological activities will undoubtedly pave the way for its broader application in drug discovery and materials science.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids and their derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. The rigid quinoline scaffold is a common feature in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position of the quinoline-4-carboxylic acid core can significantly influence the molecule's physicochemical properties and biological activity, making 6-Bromo-2-phenylquinoline-4-carboxylic acid a key intermediate for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved in their preparation.

Core Synthesis of this compound

Two principal named reactions are widely employed for the synthesis of the this compound core: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the synthesis of this compound, 4-bromoaniline, benzaldehyde, and pyruvic acid are the key starting materials.

Reaction Scheme:

A modified hydrogen-transfer protocol of the Doebner reaction has been shown to be particularly effective for anilines bearing electron-withdrawing groups, such as 4-bromoaniline.[1]

Experimental Protocol: Modified Doebner Reaction [1]

-

Initial Mixture: In a suitable reaction vessel, create a mixture of 4-bromoaniline and benzaldehyde in acetonitrile.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.

-

Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

-

Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the aqueous layer and extract it with EtOAc.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data:

| Reactants | Product | Yield | Reference |

| 4-Bromoaniline, Benzaldehyde, Pyruvic Acid | This compound | 78% | [1] |

Logical Workflow for the Doebner Reaction:

Below is a diagram illustrating the general workflow for the synthesis of this compound via the Doebner reaction.

Caption: General workflow for the Doebner synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base.[2][3] For the synthesis of this compound, 5-bromoisatin and acetophenone are the required starting materials.

Reaction Scheme:

The reaction proceeds via a base-induced hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine, which then cyclizes and dehydrates to yield the quinoline product.[3][4]

Experimental Protocol: Pfitzinger Reaction (Adapted from a similar synthesis) [4][5]

-

Base Solution: In a round-bottom flask, dissolve potassium hydroxide (KOH) (35 mmol) in 50 mL of a 20% aqueous ethanol solution.

-

Addition of Reactants: To the basic solution, add 5-bromoisatin (14 mmol) and acetophenone (16.5 mmol).

-

Reaction: Equip the flask with a reflux condenser and stir the reaction mixture at 80-90°C for 18-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, evaporate the solvent.

-

Dissolve the residue in a minimum amount of water.

-

Wash the resulting solution with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (HCl) or acetic acid to a pH of 4-5 to precipitate the product.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold water.

-

Dry the product to obtain this compound.

-

Logical Workflow for the Pfitzinger Reaction:

The following diagram illustrates the key steps in the Pfitzinger synthesis.

Caption: Key steps of the Pfitzinger synthesis.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters.

Amide Derivatives

A common strategy for the synthesis of amide derivatives involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

General Reaction Scheme:

-

This compound + SOCl₂ → 6-Bromo-2-phenylquinoline-4-carbonyl Chloride

-

6-Bromo-2-phenylquinoline-4-carbonyl Chloride + R¹R²NH → N-(R¹,R²)-6-Bromo-2-phenylquinoline-4-carboxamide

Experimental Protocol: Synthesis of Amide Derivatives

-

Step 1: Formation of the Acyl Chloride

-

To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂).

-

Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is often used in the next step without further purification.

-

-

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution in an ice bath.

-

Add the desired primary or secondary amine, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until completion.

-

Perform an aqueous work-up to remove salts and excess reagents.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data for Amide Derivatives:

The yields for the amidation step are generally good, but vary depending on the amine used.

| Amine Used | Product Class | Typical Yield Range |

| Primary Amines | N-substituted amides | 60-85% |

| Secondary Amines | N,N-disubstituted amides | 55-80% |

Heterocyclic Derivatives

The core structure can be further elaborated to create more complex heterocyclic systems. For instance, it is a reactant in the preparation of (triazolothiadiazolyl)quinolines through condensation with aminotriazolethiols.[6]

Biological Significance and Signaling Pathways

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. Some derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[7]

Furthermore, quinoline-4-carboxylic acid derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] The STAT3 pathway is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in modern cancer drug development.

STAT3 Signaling Pathway and Inhibition by Quinoline Derivatives:

The following diagram illustrates a simplified representation of the STAT3 signaling pathway and its inhibition.

Caption: Simplified STAT3 signaling and its inhibition.

Conclusion

The synthesis of this compound and its derivatives can be efficiently achieved through well-established synthetic methodologies, primarily the Doebner and Pfitzinger reactions. The versatility of the carboxylic acid functional group allows for the creation of a diverse library of amide and other derivatives. The demonstrated biological activity of this class of compounds, particularly as inhibitors of key signaling pathways implicated in cancer, underscores their importance as scaffolds for the development of novel therapeutics. This guide provides a solid foundation of protocols and data to aid researchers in the synthesis and exploration of this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger Reaction [drugfuture.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. lookchem.com [lookchem.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-2-phenylquinoline-4-carboxylic acid CAS number lookup

CAS Number: 33007-99-7[1]

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, established synthetic protocols, and an analysis of its biological activity, drawing from data on structurally related analogs. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of relevant quantitative data to facilitate further investigation and application of this compound.

Compound Identification and Properties

This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchoninic acid. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position significantly influences its chemical and biological characteristics.

| Property | Value | Source |

| CAS Number | 33007-99-7 | [1] |

| Molecular Formula | C₁₆H₁₀BrNO₂ | [1] |

| Molecular Weight | 328.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | O=C(O)C1=CC(C2=CC=CC=C2)=NC2=CC=C(Br)C=C21 | [1] |

| Physical State | Solid | [1] |

| Purity | ≥95% (typical) | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction.[5][6] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] For the synthesis of the title compound, 5-bromoisatin would be the appropriate starting material to react with acetophenone.

General Protocol for Pfitzinger Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-6-bromoquinoline-4-carboxylic acids.[4][7]

Materials:

-

5-Bromoisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl) or Acetic acid (AcOH)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Base Solution Preparation: Prepare a 20-30% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 equivalents relative to isatin) in the aqueous ethanol solvent.

-

Reaction Mixture: To the basic solution, add 5-bromoisatin (1 equivalent) and acetophenone (approx. 1.1-1.2 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring. The reaction is typically refluxed for 18 to 36 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

-

Extraction: Dissolve the residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified this compound in a vacuum oven.

Synthesis Workflow Diagram

Caption: General workflow for the Pfitzinger synthesis of the title compound.

Biological Activity and Applications

While specific quantitative biological data for this compound is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore. Derivatives are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs), sirtuins, and protein kinases, making them promising candidates for anticancer and antimicrobial drug development.[8][9][10]

Anticancer Potential (Data from Analogs)

Structurally similar compounds have demonstrated significant activity against various cancer cell lines. The data below is for closely related 2-phenylquinoline-4-carboxylic acid and 6-bromo-quinazoline derivatives, which serve as important reference points.

| Compound/Analog | Target/Cell Line | Activity (IC₅₀) | Reference |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6) | SIRT3 | 7.2 µM | [8][11] |

| 2-Phenylquinoline-4-carboxylic acid deriv. (D28) | HDAC3 | 24.45 µM | [9][12] |

| 2-Phenylquinoline-4-carboxylic acid deriv. (D28) | K562 (Leukemia) | 1.02 µM | [12] |

| 2-Phenylquinoline-4-carboxylic acid deriv. (D28) | MCF-7 (Breast Cancer) | 5.66 µM | [12] |

| 6-Bromo quinazoline deriv. (8a) | MCF-7 (Breast Cancer) | 15.85 µM | |

| 6-Bromo quinazoline deriv. (8a) | SW480 (Colon Cancer) | 17.85 µM |

Antimicrobial Potential (Data from Analogs)

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₄) | Staphylococcus aureus | 64 µg/mL | [10] |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₇) | Escherichia coli | 128 µg/mL | [10] |

| Benzimidazolium Salt Analog (1) | MRSA | 15.62 µg/mL | [13] |

| Benzimidazolium Salt Analog (3) | MDR E. coli | 7.81 µg/mL | [13] |

Potential Mechanism of Action: Kinase Inhibition Signaling

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Inhibition of upstream kinases (like IKK) prevents the degradation of IκB, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing it from activating pro-survival genes in the nucleus.

Caption: Potential mechanism via inhibition of an upstream kinase in the NF-κB pathway.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While direct biological data is sparse, the known activities of its structural analogs strongly suggest its potential as a scaffold for developing novel anticancer and antimicrobial agents. The synthetic protocols provided herein are robust and adaptable. Further research is warranted to elucidate the specific biological targets and quantitative efficacy of the title compound, which may lead to the development of new therapeutic leads.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pfitzinger Reaction [drugfuture.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 6-Bromo-2-phenylquinoline-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-phenylquinoline-4-carboxylic acid. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Compound Overview

This compound is a quinoline carboxylic acid derivative. The quinoline core is a key pharmacophore in many biologically active compounds, and the carboxylic acid functional group significantly influences its physicochemical properties, including solubility. The presence of a bromine atom and a phenyl group further modifies its polarity and potential for intermolecular interactions.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀BrNO₂ | [1] |

| Molecular Weight | 328.16 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 33007-99-7 | [1][2] |

| Purity | ≥95% | [1] |

Predicted Solubility Behavior

The solubility of quinoline-4-carboxylic acid derivatives is influenced by several factors including pH, crystalline structure, and the nature of substituents on the quinoline ring.[3] As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the carboxylic acid group will be protonated, leading to lower aqueous solubility.[3] Conversely, in neutral to basic conditions, the formation of the more polar carboxylate anion should increase its solubility in aqueous media.

Based on its structure, which contains a large, nonpolar aromatic system, the compound is predicted to have low solubility in water and higher solubility in polar aprotic organic solvents. The general principle of "like dissolves like" suggests the following predicted solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Limited to moderate solubility is expected. While the carboxylic acid group can participate in hydrogen bonding, the large hydrophobic scaffold will likely hinder extensive dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Good solubility is anticipated in these solvents due to their ability to solvate the polar carboxylic acid group and interact favorably with the aromatic rings.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the presence of the polar carboxylic acid group.

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination is necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Detailed Shake-Flask Protocol

This protocol is adapted from standard methods for determining the solubility of poorly soluble compounds.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at a known concentration.

-

From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

For HPLC, develop a method that provides good separation and a sharp peak for the compound. For UV-Vis, determine the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Signaling Pathways and Experimental Workflows

Currently, there is limited information in the public domain linking this compound to specific signaling pathways. However, quinoline derivatives are known to be investigated as inhibitors of various enzymes and receptors. For instance, some 2-phenylquinoline-4-carboxylic acid derivatives have been studied as histone deacetylase (HDAC) inhibitors.[4][5] Should this compound be investigated in a similar context, a general workflow for screening its inhibitory activity would be applicable.

General Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for assessing enzyme inhibition.

Conclusion

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-BROMO-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 33007-99-7 [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the early days of synthetic chemistry to the forefront of targeted drug discovery, this heterocyclic motif has proven to be remarkably versatile. Its history is a compelling narrative of chemical ingenuity and the relentless pursuit of new medicines. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of quinoline-4-carboxylic acids. It is intended to serve as a valuable resource for researchers, offering detailed experimental protocols, a compilation of quantitative data, and a visual representation of the core chemical and biological principles.

The journey of the quinoline ring system began with its initial isolation from coal tar in the 1830s.[1] However, the deliberate and strategic synthesis of its derivatives, particularly the functionally pivotal quinoline-4-carboxylic acids, truly unlocked its therapeutic potential.[1] This guide will delve into the foundational "name reactions" that provided the initial access to this scaffold and trace its evolution into a "privileged structure" in drug development.

Historical Milestones in the Synthesis of Quinoline-4-Carboxylic Acids

The latter half of the 19th century witnessed the birth of synthetic organic chemistry and, with it, the first methods to construct the quinoline-4-carboxylic acid core. Two seminal reactions, the Pfitzinger and Doebner syntheses, stand out as the foundational pillars upon which much of the subsequent work in this field was built.

The Pfitzinger Reaction (1886)

In 1886, Wilhelm Pfitzinger reported a method for the synthesis of substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[2][3] This reaction, also known as the Pfitzinger-Borsche reaction, proved to be a robust and versatile method for accessing a wide variety of derivatives.[2]

The Doebner Reaction (1887)

Just a year after Pfitzinger's discovery, Oscar Doebner described an alternative route to quinoline-4-carboxylic acids. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] This three-component reaction offered a different strategic approach to the synthesis of this important scaffold.

These early discoveries laid the groundwork for over a century of research and development, leading to more refined and efficient synthetic methods and a deeper understanding of the structure-activity relationships of quinoline-4-carboxylic acid derivatives.

Key Synthetic Methodologies: Experimental Protocols

The following section provides detailed experimental protocols for the foundational syntheses of quinoline-4-carboxylic acids, as well as other important methods that have been developed over the years.

The Pfitzinger Reaction: A General Protocol

The Pfitzinger reaction remains a widely used method for the synthesis of quinoline-4-carboxylic acids.

Reaction: Condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol:

-

Base Hydrolysis of Isatin: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water. Add isatin (0.07 mol) to this solution and stir.

-

Addition of Carbonyl Compound: To the stirred solution, add the desired carbonyl compound (0.07 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.

-

Isolation: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[7]

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

The Doebner Reaction: A General Protocol

The Doebner reaction provides a valuable three-component approach to the synthesis of quinoline-4-carboxylic acids.

Reaction: Condensation of an aniline, an aldehyde, and pyruvic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent, typically ethanol, combine the aniline, aldehyde, and pyruvic acid.

-

Reflux: Heat the reaction mixture to reflux. The reaction time can vary depending on the specific substrates used.

-

Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.

Note: Modern variations of the Doebner reaction often employ catalysts such as ytterbium perfluorooctanoate to improve yields and reaction conditions, even allowing the reaction to be performed in water.[8]

The Combes Quinoline Synthesis: A General Protocol

While not directly producing a 4-carboxylic acid, the Combes synthesis is a fundamental method for preparing the quinoline core, which can be subsequently functionalized. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10]

Reaction: Acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine the aniline (1 equivalent) and the β-diketone (1 equivalent).

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.[10]

-

Heating: Heat the reaction mixture, often to reflux, for several hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide).

-

Extraction: Extract the product into an organic solvent (e.g., ether or chloroform).

-

Purification: Wash the organic extract with water, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones and can be precursors to quinoline-4-carboxylic acids. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation.[11]

Reaction: Condensation of an aniline with diethyl ethoxymethylenemalonate followed by cyclization.

Experimental Protocol:

-

Condensation: A mixture of the aniline and diethyl ethoxymethylenemalonate is heated, often neat or in a high-boiling solvent.

-

Cyclization: The intermediate anilinomethylenemalonate is heated to a high temperature (typically >250°C) in a high-boiling solvent like diphenyl ether to effect cyclization.[11]

-

Saponification: The resulting 4-hydroxy-3-carboethoxyquinoline is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base, such as sodium hydroxide.

-

Decarboxylation: The 4-hydroxyquinoline-3-carboxylic acid can then be decarboxylated by heating to yield the 4-hydroxyquinoline.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of quinoline-4-carboxylic acids.

Table 1: Yields of Classical Syntheses of Quinoline-4-Carboxylic Acids and Derivatives

| Reaction | Starting Materials | Product | Yield (%) |

| Pfitzinger | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 35 |

| Pfitzinger | Isatin, 4-Acetylbiphenyl | 2-(Biphenyl-4-yl)quinoline-4-carboxylic acid | - |

| Pfitzinger | Isatin, Acetone | 2-Methylquinoline-4-carboxylic acid | >60 |

| Pfitzinger | Isatin, Methyl ethyl ketone | 2,3-Dimethylquinoline-4-carboxylic acid | 84 |

| Doebner | Aniline, Benzaldehyde, Pyruvic acid | 2-Phenylquinoline-4-carboxylic acid | - |

| Gould-Jacobs | o-Toluidine, Diethyl ethoxymethylenemalonate | 4-Hydroxy-8-methylquinoline-3-carboxylic acid | 50 |

| Saponification | Ethyl 4-hydroxyquinoline-3-carboxylate | 4-Hydroxyquinoline-3-carboxylic acid | 92 |

Note: Yields can vary significantly based on specific substrates, reaction conditions, and purification methods.

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition |

| 3j | MCF-7 (Breast) | - (82.9% growth reduction) | - |

| 4l | MCF-7 (Breast), K-562 (Leukemia) | - | - |

| 4i | HeLa (Cervical) | - | h-NPP1 inhibition |

| 5 | HeLa (Cervical), SMMC-7721 (Hepatoma), K562 (Leukemia) | 0.126, 0.071, 0.164 | - |

| 8 | MGC-803 (Gastric), HepG2 (Hepatoma), A549 (Lung), HeLa (Cervical), T-24 (Bladder) | 1.49, 5.27, 6.91, 6.38, 4.49 | - |

| 17 | A549 (Lung), HCT-116 (Colon) | 46.6, 48 | - |

| 18 | MCF-7 (Breast) | 22.11 | - |

| 19 | Various cell lines | 9 - 80.9 | - |

| 20 | Various cell lines | 8.9 - 95.4 | - |

| D28 | - | 24.45 | HDAC3 selective inhibition |

| 41 | - | 0.00971 | DHODH Inhibition |

| 43 | - | 0.0262 | DHODH Inhibition |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[12]

Table 3: Antimicrobial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 11 | S. aureus | 6.25 |

| 24 | E. coli, S. aureus | 3.125 |

| 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 |

| 63b, f, h, i, l | E. coli | 100 |

| 5a4 | S. aureus | 64 |

| 5a7 | E. coli | 128 |

| 10 | Various strains | 0.12 - >1024 |

| 11 | Various strains | 0.12 - >1024 |

| 12 | Various strains | 0.12 - 512 |

| 13 | Various strains | 0.12 - 512 |

| 14 | Various strains | 0.12 - 512 |

| 15 | S. aureus, B. cereus | 0.8 µM |

| 16, 17, 18 | S. pneumoniae | ≤ 0.008 |

| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 |

| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways. Two prominent examples are the inhibition of the STAT3 signaling pathway and the inhibition of histone deacetylases (HDACs).

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[13][14] Its aberrant activation is a hallmark of many cancers. Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit STAT3 signaling, thereby impeding tumor progression.[15]

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[16] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[16] Overexpression of certain HDACs is associated with cancer. Quinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors, which can reactivate the expression of tumor suppressor genes.[8]

Conclusion

The discovery and development of quinoline-4-carboxylic acids represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th-century laboratories of Pfitzinger and Doebner to their current status as a privileged scaffold in modern drug discovery, these compounds have demonstrated remarkable therapeutic potential. The synthetic methodologies detailed in this guide provide a roadmap for the creation of novel derivatives, while the compiled quantitative data offers valuable insights into their biological activities. As our understanding of the complex signaling pathways that underpin disease continues to grow, the versatile and adaptable quinoline-4-carboxylic acid core is poised to remain a critical tool in the development of the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. iipseries.org [iipseries.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

Theoretical Framework for the Analysis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-bromo-2-phenylquinoline-4-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established computational methodologies and experimental protocols used for analogous quinoline derivatives. By synthesizing this information, we provide a robust framework for future in silico and experimental investigations of this compound, particularly in the context of drug discovery and materials science.

Molecular and Physicochemical Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position. These features contribute to its potential as a scaffold in medicinal chemistry. A summary of its key identifiers is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₀BrNO₂ |

| Molecular Weight | 328.16 g/mol |

| CAS Number | 33007-99-7 |

| Canonical SMILES | O=C(O)C1=CC(C2=CC=CC=C2)=NC2=CC=C(Br)C=C21 |

| InChI Key | PPBAFFAAGXPVNW-UHFFFAOYSA-N |

Synthesis and Characterization

The primary synthetic route to this compound is the Pfitzinger reaction.[1][2] This method involves the condensation of 5-bromoisatin with an α-methylene ketone, in this case, acetophenone, under basic conditions.[1]

Experimental Protocol: Pfitzinger Synthesis[1]

-

Reactants : 5-bromoisatin, acetophenone, and a solution of potassium hydroxide (e.g., 33% aqueous KOH).[1]

-

Solvent : Typically ethanol.[1]

-

Procedure :

-

A solution of 5-bromoisatin in ethanol is prepared.[1]

-

Aqueous potassium hydroxide and acetophenone are added to the solution.[1]

-

The reaction mixture is heated to reflux and stirred for an extended period (e.g., 72 hours).[1]

-

Reaction progress is monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, the solvent is removed under reduced pressure.[1]

-

The remaining aqueous layer is neutralized with an acid (e.g., 1N HCl) to precipitate the product.[1]

-

The solid product is collected, washed, and can be further purified if necessary.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern. For instance, the [M+H]⁺ ion for the title compound would be expected at m/z 328.0.[1]

-

Elemental Analysis (C.H.N.S) : To determine the elemental composition of the compound.[3]

-

Infrared (IR) Spectroscopy : To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches.

Theoretical and Computational Studies

In silico methods are invaluable for predicting the properties and potential biological activity of molecules like this compound, guiding further experimental work.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a common approach for studying quinoline derivatives.[2]

Key applications of DFT for this molecule would include:

-

Geometry Optimization : Determining the most stable three-dimensional conformation of the molecule.[2] This is typically performed using a functional like B3LYP with a basis set such as 6-31G*.[2]

-

Electronic Properties :

-

HOMO-LUMO Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions : Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Caption: Workflow for DFT analysis of a molecule.

Molecular Docking and Structure-Based Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Derivatives of 2-arylquinoline-4-amides have been identified as potential inhibitors of Mycobacterium tuberculosis.[4] A computational pipeline involving docking and machine learning models has been used to screen for such compounds.[4]

A typical workflow for such a study would be:

-

Target Identification : Selecting a protein target relevant to a disease of interest (e.g., KasA in M. tuberculosis).[4]

-

Ligand Preparation : Generating a 3D structure of this compound and optimizing its geometry.

-

Docking Simulation : Using software to dock the ligand into the active site of the protein.

-

Scoring and Analysis : The docking poses are scored based on their predicted binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Caption: General workflow for molecular docking.

Potential Biological Activity

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[2] The presence of the bromine atom and the phenyl group on the quinoline scaffold of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be employed to assess the drug-likeness of this molecule in the early stages of drug discovery.[1]

Conclusion

This compound presents a promising scaffold for further investigation in medicinal chemistry and materials science. This guide has outlined the key experimental and theoretical methodologies that can be employed for its comprehensive analysis. While direct theoretical studies on this specific molecule are sparse, the protocols and workflows detailed herein for analogous systems provide a clear and actionable framework for researchers. The integration of DFT calculations for understanding intrinsic molecular properties and molecular docking for exploring potential biological targets will be crucial in unlocking the full potential of this compound.

References

Spectroscopic and Structural Elucidation of 6-Bromo-2-phenylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-2-phenylquinoline-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of data derived from closely related analogs, established spectroscopic principles, and plausible experimental protocols. This approach provides a robust framework for the characterization and verification of the title compound.

The molecular structure of this compound, with CAS Number 33007-99-7, has a molecular formula of C₁₆H₁₀BrNO₂ and a molecular weight of approximately 328.17 g/mol [1][2].

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be achieved via the Doebner reaction, a well-established method for preparing quinoline-4-carboxylic acids[3][4]. The general workflow, from synthesis to purification and subsequent spectroscopic characterization, is outlined below.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from the synthesis of the non-brominated analog, 2-phenylquinoline-4-carboxylic acid[3].

-

Reaction Setup: Dissolve 6-bromoisatin (3.4 mmol) in 10 mL of a 33% potassium hydroxide (KOH) solution in a round-bottom flask.

-

Addition of Reagent: Slowly add a solution of acetophenone (3.74 mmol) in 20 mL of ethanol to the stirred KOH solution.

-

Reflux: Heat the mixture to reflux at approximately 85°C and maintain for 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[3].

-

Work-up: After cooling to room temperature, remove the ethanol solvent using a rotary evaporator. Add 100 mL of water to dissolve the resulting salt.

-

Precipitation: Acidify the aqueous solution by slowly adding 3 M hydrochloric acid (HCl) until the pH reaches 5-6. A precipitate will form.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield pure this compound.

2.2. Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard[3][5].

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using a Q-Exactive hybrid quadrupole-orbitrap mass spectrometer with electrospray ionization (ESI) to confirm the molecular formula[3][5].

-

Infrared (IR) Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory[6].

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be measured using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol, over a wavelength range of 200-800 nm[7].

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. The ¹H NMR and HRMS data are predicted based on the reported values for the isomeric 2-(4-Bromophenyl)quinoline-4-carboxylic acid[5][8].

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| ~14.1 | singlet | - | 1H, -COOH |

| ~8.7 | doublet | ~2.0 | 1H, H-5 |

| ~8.5 | singlet | - | 1H, H-3 |

| ~8.3 | doublet | ~8.0 | 2H, Phenyl H-2', H-6' |

| ~8.2 | doublet | ~8.8 | 1H, H-8 |

| ~7.9 | dd | ~8.8, 2.0 | 1H, H-7 |

| ~7.7 | multiplet | - | 3H, Phenyl H-3', H-4', H-5' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz) Note: Specific assignments require 2D NMR experiments (HSQC, HMBC) for confirmation.

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| > 165 | -COOH |

| 120 - 160 | Aromatic and Heterocyclic C, C=N |

| < 120 | C-Br |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3300 - 2500 | Very broad, O-H stretch of carboxylic acid dimer[6] |

| ~3050 | Aromatic C-H stretch |

| ~1700 | Strong, C=O stretch of carboxylic acid |

| 1600 - 1450 | C=C and C=N stretching of quinoline and phenyl rings |

| ~1300 | C-O stretch |

| < 850 | C-H out-of-plane bending |

| < 700 | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | ~327.9928 | Molecular ion peak (for ⁷⁹Br isotope). Based on 2-(4-bromophenyl) analog[5]. |

| [M+H+2]⁺ | ~329.9908 | Isotopic peak for ⁸¹Br, expected to be of similar intensity to the M+H peak. |

| [M-COOH]⁺ or [M-H₂O]⁺ | Varies | Common fragmentation patterns for carboxylic acids. |

Structural Confirmation Logic

The confirmation of the chemical structure of this compound is not based on a single technique but on the convergent validation from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for structural confirmation using multiple spectroscopic techniques.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6-BROMO-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 33007-99-7 [chemicalbook.com]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Methodological & Application

Application Note: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid

Introduction

Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds that are ubiquitous in natural products and bioactive molecules.[1] These structures exhibit a wide array of biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[1] Specifically, 2-phenylquinoline-4-carboxylic acid and its derivatives serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[2][3][4] The introduction of a bromine atom at the 6-position can further modulate the biological activity of the quinoline core. This application note provides a detailed protocol for the synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner reaction, a classic and efficient one-pot, three-component synthesis.[2][5]

Reaction Principle

The Doebner reaction is a condensation reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[5][6][7] The synthesis of this compound proceeds by reacting 4-bromoaniline, benzaldehyde, and pyruvic acid. The reaction mechanism is thought to initiate with either an aldol condensation between benzaldehyde and pyruvic acid, followed by a Michael addition of 4-bromoaniline, or the formation of a Schiff base from 4-bromoaniline and benzaldehyde, which then reacts with the enol of pyruvic acid.[5] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration and oxidation to afford the final aromatic quinoline product.[2] Modern variations often utilize acid catalysts to improve reaction rates and yields.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound using trifluoroacetic acid as a catalyst in an ethanol medium.

Materials:

-

4-Bromoaniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Trifluoroacetic acid (TFA)

-

Aqueous Potassium Carbonate (K₂CO₃) solution

-

Dilute Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromoaniline (10.0 mmol, 1.72 g) and benzaldehyde (10.0 mmol, 1.06 g, 1.02 mL) in absolute ethanol (30 mL).

-

Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour. This step facilitates the formation of the Schiff base intermediate.

-

Addition of Reagents: After 1 hour, add pyruvic acid (15.0 mmol, 1.32 g, 1.05 mL) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.

-

Main Reaction: Continue to reflux the mixture for an additional 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Transfer the filtered solid to a beaker and add an aqueous solution of potassium carbonate to dissolve the acidic product, adjusting the solution to be basic.

-

Filter the basic solution to remove any non-acidic impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the purified product.

-

Collect the purified this compound by vacuum filtration.

-

Wash the solid with cold deionized water and dry it thoroughly.

-

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with care.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Role |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 | - | Starting Material |

| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.06 | 1.02 | Starting Material |

| Pyruvic acid | C₃H₄O₃ | 88.06 | 15.0 | 1.32 | 1.05 | Starting Material |

| Ethanol | C₂H₅OH | 46.07 | - | - | 30 | Solvent |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | - | - | 0.1 | Catalyst |

| This compound | C₁₆H₁₀BrNO₂ | 328.16 | - | - | - | Product |

Experimental Workflow and Signaling Pathways

The synthesis of this compound via the Doebner reaction can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis of this compound.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. jptcp.com [jptcp.com]

- 7. iipseries.org [iipseries.org]

Application Notes and Protocols for the Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction is a powerful and versatile multicomponent reaction for the synthesis of quinoline-4-carboxylic acids.[1] This one-pot condensation of an aniline, an aldehyde, and pyruvic acid provides a direct route to a diverse range of substituted quinolines.[2] Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and pharmaceuticals exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific quinoline derivative, 6-Bromo-2-phenylquinoline-4-carboxylic acid, utilizing a modified Doebner reaction. This compound and its analogues are valuable intermediates in the synthesis of complex heterocyclic systems and for screening in drug discovery programs.[4]

Reaction Mechanism and Workflow

The Doebner reaction is proposed to proceed through the initial formation of a Schiff base from the reaction of an aniline with an aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, an oxidation step to yield the aromatic quinoline-4-carboxylic acid.[2]

A general workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a modified Doebner hydrogen-transfer reaction, which has been shown to be effective for anilines with electron-withdrawing groups.[1][5]

Materials:

-

4-Bromoaniline

-

Benzaldehyde

-

Pyruvic acid

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.8 mmol, 1.0 eq) and benzaldehyde (2.0 mmol, 1.1 eq) in acetonitrile (1.0 mL).

-

To this solution, add BF₃·THF (0.9 mmol, 0.5 eq) at room temperature with stirring.

-

Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.

-

Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 eq) in acetonitrile (1.67 mL).

-

Add the pyruvic acid solution dropwise to the reaction mixture over a period of time.

-

Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the aqueous layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by solidification and filtration or by column chromatography on silica gel to yield this compound.[1]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided protocol.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Molar Ratio | Yield (%) |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.8 | 1.0 | - |

| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 1.1 | - |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 0.6 | 0.33 | - |

| This compound | C₁₆H₁₀BrNO₂ | 328.16 | - | - | 78[1] |

Characterization Data (Expected):

-

Appearance: Solid

-

Melting Point: Data for specific derivatives suggest a melting point in the range of 170-190 °C.[6]

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the quinoline and phenyl rings, and a carboxylic acid proton (typically a broad singlet).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals would correspond to the carbons of the quinoline and phenyl rings, and the carboxylic acid carbonyl carbon.

-

HRMS (ESI): Calculated for [M+H]⁺ (C₁₆H₁₁BrNO₂) requires m/z ~328.00.

Concluding Remarks

The Doebner reaction provides an efficient and straightforward method for the synthesis of this compound. The modified protocol presented here is particularly advantageous for substrates like 4-bromoaniline, which contains an electron-withdrawing group. This synthetic route is highly valuable for generating libraries of quinoline derivatives for further investigation in drug discovery and materials science. Researchers should note that reaction conditions may require further optimization to achieve the best results for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]

- 4. 6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid | C17H12BrNO2 | CID 757946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Introduction